molecular formula C12H4Cl4O B1201123 1,2,3,4-Tetrachlorodibenzofuran CAS No. 24478-72-6

1,2,3,4-Tetrachlorodibenzofuran

Cat. No. B1201123
CAS RN: 24478-72-6
M. Wt: 306 g/mol
InChI Key: AETAPIFVELRIDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TCDF and its analogs often involves complex chemical reactions. For instance, the synthesis of similar compounds has been achieved through methods such as the intramolecular nucleophilic substitution reactions, where precursors undergo specific conditions to form the desired chlorinated dibenzofurans (Brown, Stephens, & Tatlow, 1967). Another method involves converting aminodibenzofuran derivatives to their corresponding chlorinated versions using chlorine-saturated carbon tetrachloride followed by specific displacement reactions (Chang & Deinzer, 1990).

Molecular Structure Analysis

The molecular structure of TCDF is characterized by its chlorinated aromatic rings, contributing to its chemical stability and resistance to biodegradation. Techniques such as gas chromatography and mass spectrometry have been utilized to elucidate the structure and characteristics of TCDF isomers, providing insights into their chemical behavior and environmental persistence (Waddell et al., 1987).

Chemical Reactions and Properties

TCDF undergoes various chemical reactions, including nucleophilic substitution and reactions with radicals, which can alter its chemical structure and properties. Studies have explored the reaction mechanisms between TCDF and radicals like the methylidyne radical (CH), highlighting the complexity of TCDF's reactivity in the environment (Wei et al., 2018).

Physical Properties Analysis

The physical properties of TCDF, such as its chromatographic and mass spectrometric characteristics, have been extensively studied to aid in its detection and quantification in environmental samples. These studies provide essential data for understanding the distribution and fate of TCDF in various matrices (Waddell et al., 1987).

Chemical Properties Analysis

The chemical properties of TCDF, including its reactivity and interaction with other chemical species, are crucial for assessing its environmental impact. Theoretical studies and reaction mechanism analyses offer insights into the potential pathways through which TCDF may undergo transformation or degradation in the environment (Wei et al., 2018).

Scientific Research Applications

  • Biosorption by Microorganisms : A study found that dead biomass of microorganisms such as Bacillus pumilus can effectively remove molecules like 1,2,3,4-TCDD from the medium, more efficiently than live cells. This suggests potential applications in environmental remediation and pollution control (Hong, Hwang, & Chang, 2000).

  • Metabolism in Animals : The metabolism of various polychlorinated dibenzofurans, including 1,2,3,4-Tetrachlorodibenzofuran, has been studied in animals like rats. These studies help in understanding the toxicokinetics and potential risks of these compounds in living organisms (Burka, McGown, & Tomer, 1990).

  • Environmental Fate and Reductive Dechlorination : Research on the fate of polychlorinated dibenzofurans in the environment has shown that microbial communities can play a significant role in their dechlorination and degradation. This is crucial for developing bioremediation strategies for contaminated environments (Liu, Park, & Häggblom, 2014).

  • Photodegradation in Aquatic Environments : Studies on the photodegradation of polychlorinated dibenzofurans like 1,2,3,4-Tetrachlorodibenzofuran in aquatic environments provide insights into their environmental persistence and transformation pathways, which is important for assessing their long-term environmental impact (Friesen, Foga, & Loewen, 1996).

  • Toxicity and Health Effects : Research on the teratogenicity of related compounds like 2,3,7,8-tetrachlorodibenzofuran in animals has contributed to a better understanding of their potential health risks, particularly in developmental toxicity (Weber, Lamb, Harris, & Moore, 1984).

Safety And Hazards

Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .

properties

IUPAC Name

1,2,3,4-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETAPIFVELRIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067556
Record name 1,2,3,4-tetrachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachlorodibenzofuran

CAS RN

24478-72-6, 30402-14-3
Record name 1,2,3,4-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorodibenzofurans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-tetrachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
S Kuokka, AL Rantalainen, MM Häggblom - Chemosphere, 2014 - Elsevier
Sediments of the Kymijoki River are highly contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These persistent PCDD/Fs resist biotic degradation and …
Number of citations: 24 www.sciencedirect.com
S Kuokka, AL Rantalainen, M Romantschuk… - Journal of hazardous …, 2014 - Elsevier
The effect of temperature on the reductive dechlorination in sediments of the PCDD/F-contaminated Kymijoki River, Finland was assessed with 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-…
Number of citations: 15 www.sciencedirect.com
YB Ahn, MM Häggblom… - … Toxicology and Chemistry …, 2005 - Wiley Online Library
Halogenated coamendments enhanced dechlorination of 31 μM of spiked 1,2,3,4‐tetrachlorodibenzo‐p‐dioxin (TeCDD) and 49 μM of spiked 1,2,3,4‐tetrachlorodibenzofuran (TeCDF) …
Number of citations: 54 setac.onlinelibrary.wiley.com
H Liu, JW Park, MM Häggblom - Environmental pollution, 2014 - Elsevier
Anaerobic enrichment cultures derived from contaminated Kymijoki River sediments dechlorinated 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-tetra-CDF), octachlorodibenzofuran (octa-…
Number of citations: 37 www.sciencedirect.com
F Liu, DE Fennell - Environmental science & technology, 2008 - ACS Publications
Toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) with chlorines substituted at the lateral 2, 3, 7, and 8 positions are of great environmental concern. We …
Number of citations: 49 pubs.acs.org
HB Hong, YS Chang, SD Choi, IH Nam… - Applied microbiology and …, 2001 - Springer
A cell-associated protein released from Bacillus pumilus PH-01 showed an affinity for some dioxins, like 1,2,3,4-tetrachlorodibenzo-p-dioxin (TCDD) and 1,2,3,4-tetrachlorodibenzofuran …
Number of citations: 8 link.springer.com
S Mäntynen, AL Rantalainen, MM Häggblom - Environmental Pollution, 2017 - Elsevier
The potential for microbial dechlorination of the weathered polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) was determined in sediments with historical contamination …
Number of citations: 4 www.sciencedirect.com
IM Khasawneh, JD Winefordner - Talanta, 1988 - Elsevier
The room-temperature fluorescence (RTP), low-temperature phosphorescence (LTP) and room-temperature phosphorescence (RTP) characteristics of dibenzofuran and several …
Number of citations: 44 www.sciencedirect.com
DE Fennell, I Nijenhuis, SF Wilson… - … science & technology, 2004 - ACS Publications
Dehalococcoides ethenogenes strain 195 dechlorinates tetrachloroethene to vinyl chloride and ethene, and its genome has been found to contain up to 17 putative dehalogenase gene …
Number of citations: 421 pubs.acs.org
HT Dam, MM Häggblom - Chemosphere, 2017 - Elsevier
Polychlorinated dibenzo-p-dioxins (PCDDs) are among the most persistent organic pollutants. Although the total input of PCDDs into the environment has decreased substantially over …
Number of citations: 12 www.sciencedirect.com

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